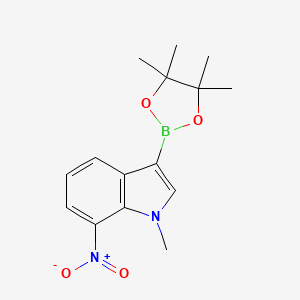

1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

説明

1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole is a boronate-containing indole derivative characterized by three key substituents:

- 1-Methyl group: Provides steric bulk and modulates electronic properties.

- 7-Nitro group: A strong electron-withdrawing group (EWG) influencing reactivity and regioselectivity in cross-coupling reactions.

- 3-Dioxaborolan-2-yl group: A pinacol boronate ester enabling participation in Suzuki-Miyaura couplings.

This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging the nitro group’s directing effects and the boronate’s versatility in bond-forming reactions .

特性

IUPAC Name |

1-methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)11-9-17(5)13-10(11)7-6-8-12(13)18(19)20/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWJWRGYTXWZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=C3[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Indole Backbone Preparation

The indole backbone can be synthesized through various methods, such as the Fisher indole synthesis or the Bartoli indole synthesis. These methods involve the condensation of aryl hydrazines with aldehydes or ketones under specific conditions.

Nitration

Nitration of the indole ring is a critical step, often achieved using nitric acid or nitronium tetrafluoroborate. The position of nitration can be controlled by the choice of conditions and protecting groups.

Methylation

Methylation of the indole nitrogen can be performed using methyl iodide or dimethyl sulfate in the presence of a base.

Borylation

Data and Research Findings

Given the lack of specific data for 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole, the table highlights related compounds and their synthesis conditions.

化学反応の分析

1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole can undergo various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Electrophilic Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, or alkylation, at the available positions on the ring.

科学的研究の応用

1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer, inflammation, and infectious diseases.

Organic Synthesis: The compound is valuable in the synthesis of complex organic molecules through cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Material Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

作用機序

The mechanism of action of 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole depends on its application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structurally related indole derivatives and their distinguishing features:

Key Comparisons :

Substituent Effects :

- Nitro vs. Methoxy : The nitro group (EWG) in the target compound increases electrophilicity at adjacent positions, favoring meta-directing reactions. In contrast, methoxy (EDG) in 5-Methoxy-2-methyl-7-Bpin indole enhances electron density, altering reactivity in nucleophilic substitutions .

- Boronate Position : Boronate at C3 (target compound) vs. C4 (1-Methyl-4-Bpin indole) influences Suzuki coupling efficiency. C3-substituted indoles often exhibit higher reactivity due to reduced steric hindrance .

Synthetic Methods :

- The target compound’s nitro group may require protection during synthesis. Similar derivatives (e.g., 1-Methyl-4-Bpin indole) are synthesized via alkylation using NaH/MeI in THF , suggesting analogous routes for the nitro variant with adjustments for nitro stability.

Physical Properties :

- Melting points and solubility vary with substituents. For example, 2-[3-Bpin-benzyl]isoindoline-1,3-dione (melting point 170–173°C) contrasts with nitro-containing compounds, which often have higher melting points due to polarity.

Reactivity in Cross-Couplings :

- Suzuki-Miyaura coupling efficiency depends on boronate position and substituents. The nitro group in the target compound may slow coupling due to electron withdrawal, whereas electron-rich derivatives (e.g., 5-Methoxy-2-methyl-7-Bpin) react faster .

生物活性

1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole is a synthetic compound belonging to the indole family, characterized by its unique structure that incorporates a nitro group and a boronic ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

Synthesis

The synthesis of 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole typically involves:

- Starting Materials : 1-methylindole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Nitration : Introduction of the nitro group at the 7-position of the indole ring using a mixture of nitric and sulfuric acids.

- Borylation : The nitrated intermediate undergoes borylation in the presence of a palladium catalyst to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may induce cytotoxic effects in cancer cells. Furthermore, the compound's boronic ester functionality allows for participation in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules.

Anticancer Properties

Research indicates that derivatives of indole compounds often exhibit significant anticancer properties. Specifically:

- Cytotoxicity : Studies have shown that 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole displays cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation and induce apoptosis in A549 lung cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | A549 | <0.01 | Induction of apoptosis via caspase activation |

Case Studies

A review of related indole compounds highlights the biological significance of structural modifications:

- Indole Derivatives : Compounds with similar structures have shown enhanced antiproliferative activity when specific functional groups are introduced.

- Example : Compounds with a methoxy group at position C–6 exhibited increased potency compared to those lacking this modification.

- Comparative Analysis : In studies comparing various indole derivatives:

- Compounds featuring both nitro and boronic ester functionalities have shown synergistic effects in anticancer assays.

Q & A

Basic Research Question

- ¹¹B NMR : A singlet at δ ~30 ppm confirms the dioxaborolane group.

- ¹H-¹³C HMBC : Correlates the nitro group (δ ~150 ppm in ¹³C) with adjacent protons.

- X-ray crystallography (via SHELX or OLEX2 ): Resolves steric effects from the methyl and nitro substituents.

- ESI-MS in negative ion mode : Detects [M–H]⁻ peaks for boron-containing species .

How does the electron-deficient nitro group impact the compound’s utility in material science applications?

Advanced Research Question

The nitro group enhances electron affinity, making the compound a candidate for n-type semiconductors or electron-transport layers in OLEDs . Cyclic voltammetry (CV) measurements reveal reduction potentials near −1.2 V (vs. Fc/Fc⁺), indicating suitability for charge injection. However, nitro groups may quench luminescence; replacing them with cyano or carbonyl groups could mitigate this .

What challenges arise in crystallographic studies of this compound, and how are they resolved?

Advanced Research Question

- Disorder : The dioxaborolane ring and nitro group often exhibit rotational disorder. Use of high-resolution synchrotron data (λ = 0.7 Å) improves model accuracy.

- Twinned crystals : SHELXL’s TWIN command refines twin laws .

- Weak diffraction : Cryocooling (100 K) and data collection at multiple φ angles enhance completeness .

How can structure-activity relationships (SAR) guide the design of anti-cancer derivatives from this compound?

Advanced Research Question

- Nitro reduction : Prodrug strategies (e.g., hypoxia-activated nitroreductase substrates) target tumor microenvironments.

- Boronate bioisosteres : Replacing dioxaborolane with trifluoroborate improves aqueous solubility.

- Substituent effects : Methyl at N-1 enhances metabolic stability compared to unsubstituted indoles .

What methodologies mitigate decomposition of the dioxaborolane group during prolonged storage or reaction conditions?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。